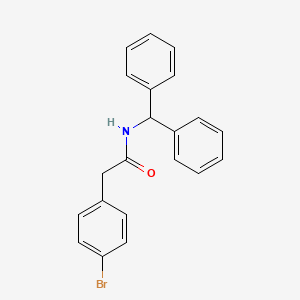

2-(4-bromophenyl)-N-(diphenylmethyl)acetamide

Description

2-(4-Bromophenyl)-N-(diphenylmethyl)acetamide is a brominated acetamide derivative characterized by a 4-bromophenyl group attached to the carbonyl carbon and a diphenylmethylamine moiety at the nitrogen position. Its molecular structure combines aromatic bromine’s electron-withdrawing effects with the steric bulk of the diphenylmethyl group, influencing its reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

N-benzhydryl-2-(4-bromophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18BrNO/c22-19-13-11-16(12-14-19)15-20(24)23-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21H,15H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDOVHCQFOXDJMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20361544 | |

| Record name | ST042069 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88229-43-0 | |

| Record name | ST042069 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(diphenylmethyl)acetamide typically involves the reaction of 4-bromobenzylamine with diphenylacetic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-(diphenylmethyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

Hydrolysis: The amide bond can be hydrolyzed to produce the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) can facilitate hydrolysis.

Major Products

Substitution: Products depend on the nucleophile used, such as 4-iodophenyl derivatives.

Oxidation: Products include carboxylic acids or ketones.

Reduction: Products include alcohols or amines.

Hydrolysis: Products are the corresponding carboxylic acid and amine.

Scientific Research Applications

2-(4-bromophenyl)-N-(diphenylmethyl)acetamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(diphenylmethyl)acetamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways.

Comparison with Similar Compounds

Table 1: Impact of Halogen Type and Position

| Compound Name | Structure | Key Differences | Biological Activity/Reactivity | Source |

|---|---|---|---|---|

| N-(4-Bromophenyl)acetamide | Simple 4-bromophenyl acetamide lacking diphenylmethyl group | Reduced steric bulk | Moderate analgesic activity | |

| N-(4-Chlorophenyl)-2-phenylacetamide | Chlorine replaces bromine; lacks diphenylmethyl group | Higher electronegativity of Cl | Enhanced anticancer activity vs. Br | |

| N-(4-Bromo-2-chlorophenyl)acetamide | Bromine (para) and chlorine (ortho) on phenyl ring | Dual halogen substitution | Unique enzyme inhibition profile | |

| N-(4-Bromophenyl)-2-chloroacetamide | Chlorine on acetamide’s α-carbon | Electrophilic α-carbon | Antimicrobial activity |

Key Findings :

- Chlorinated analogs often exhibit higher potency than brominated counterparts due to chlorine’s stronger electron-withdrawing effects, enhancing interactions with biological targets (e.g., anticancer activity in N-(4-chlorophenyl)-2-phenylacetamide) .

- Ortho-substituted halogens (e.g., N-(4-bromo-2-chlorophenyl)acetamide) introduce steric hindrance, altering binding affinities to enzymes .

Substituent Effects on the Acetamide Moiety

Table 2: Role of N-Substituents and Functional Groups

Key Findings :

- The diphenylmethyl group in this compound likely enhances lipophilicity, improving blood-brain barrier penetration compared to simpler N-aryl analogs .

- Addition of electron-rich groups (e.g., hydroxyimino or thiophene) increases reactivity in nucleophilic reactions or target binding .

Comparative Pharmacological Profiles

Key Findings :

- Chlorinated derivatives (e.g., N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide) show superior anticancer activity compared to brominated analogs, likely due to stronger halogen bonding with biological targets .

- Bromine’s larger atomic radius may enhance van der Waals interactions in hydrophobic binding pockets, as seen in COX-2 inhibition by thiophene-containing analogs .

Biological Activity

2-(4-bromophenyl)-N-(diphenylmethyl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by diverse research findings and case studies.

The synthesis of this compound typically involves the reaction of 4-bromobenzoyl chloride with diphenylmethanamine in the presence of a suitable base. The resulting compound exhibits a unique structure that allows for various interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, thiazole derivatives have shown promising antibacterial and antifungal activities, suggesting that modifications on the diphenylmethyl framework could enhance such effects .

A comparative analysis of various derivatives reveals that substituents at the para-position of the phenyl ring can significantly influence antimicrobial potency. For example, halogen substitutions generally improve binding affinity to microbial targets .

Analgesic and Anti-inflammatory Effects

Studies have demonstrated that acetamide derivatives can possess analgesic and anti-inflammatory properties. In particular, compounds related to this compound have been evaluated for their ability to inhibit cyclooxygenase enzymes, which are crucial in inflammatory pathways .

The analgesic activity was assessed using models such as the acetic acid-induced writhing test, where compounds exhibited dose-dependent effects, highlighting their potential as pain relievers .

The mechanism by which this compound exerts its biological effects may involve several pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in pain and inflammation, similar to other acetamide derivatives.

- Receptor Interaction : Binding to neurotransmitter receptors has been suggested, influencing pain perception and inflammatory responses.

Case Studies

Several studies have investigated the biological activity of related compounds:

- Antimicrobial Efficacy : A study reported on the synthesis and biological evaluation of thiazole derivatives, which showed significant antibacterial activity against strains such as E. coli and S. aureus. The structure-activity relationship suggested that modifications could lead to enhanced efficacy against resistant strains .

- Analgesic Properties : In a controlled experiment, a series of heterocyclic acetamides were tested for analgesic activity using various models. Results indicated that certain structural features were critical for enhancing pain relief effects .

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.